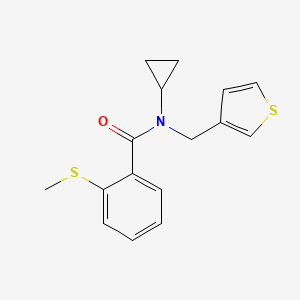![molecular formula C20H23NO3 B2607230 [(3-Ethylphenyl)carbamoyl]methyl 2-phenylbutanoate CAS No. 1211835-70-9](/img/structure/B2607230.png)
[(3-Ethylphenyl)carbamoyl]methyl 2-phenylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Biosynthesis and Aroma Contributions in Fruit : One application involves the biosynthesis of 2-methylbutanoate esters, significant contributors to fruit aroma. A study on Red Delicious and Granny Smith apples demonstrated the biosynthetic origins and interconversions of these esters, including 2-methylbutyl and 2-methylbutanoate esters, which are related to the chemical family of the compound (Rowan et al., 1996).
Metal Complexes in Antibacterial and Antioxidant Research : The synthesis and characterization of metal complexes involving similar compounds have been explored for their potential as antibacterial agents and antioxidants. These studies often investigate the structural and biochemical properties of these complexes (Ejidike & Ajibade, 2015).
Anticancer Drug Research : Schiff base organotin(IV) complexes, which are structurally related to the compound , have been synthesized and evaluated for their potential as anticancer drugs. These studies include the characterization and in vitro cytotoxicity studies against various human tumor cell lines (Basu Baul et al., 2009).
Bioconversion in Pharmaceutical Synthesis : Research has also explored the bioconversion of related compounds for pharmaceutical applications, such as the synthesis of statin side chains. These studies involve developing biotransformation pathways using specific microorganisms (Yang et al., 2012).
Wine Aroma and Sensory Evaluation : The chemical and sensory characteristics of ethyl 2-hydroxy-3-methylbutanoate, a compound similar to the one , have been investigated in wines. This research is important for understanding the contribution of such compounds to wine aroma (Gammacurta et al., 2018).
Enantioselective Synthesis in Organic Chemistry : The asymmetric synthesis and characterization of related esters and their applications in organic chemistry have been a significant area of research. This includes studies on the enantioselective synthesis of compounds for use as intermediates in pharmaceuticals (Milagre et al., 2006).
Biocatalytic Synthesis of Pharmaceutical Intermediates : The biocatalytic synthesis of chiral drugs, utilizing enzymes to produce specific stereoisomers of related compounds, is another significant application. This includes the production of precursors for cholesterol-lowering medications (Ye et al., 2011).
Propriétés
IUPAC Name |
[2-(3-ethylanilino)-2-oxoethyl] 2-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-3-15-9-8-12-17(13-15)21-19(22)14-24-20(23)18(4-2)16-10-6-5-7-11-16/h5-13,18H,3-4,14H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALHKGYLIJTCHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)COC(=O)C(CC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2607148.png)

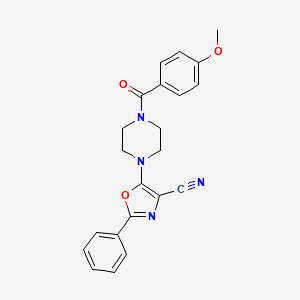
![(E)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylprop-2-enamide](/img/structure/B2607154.png)
![3-Methyl-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid](/img/structure/B2607157.png)
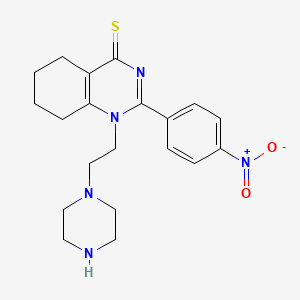
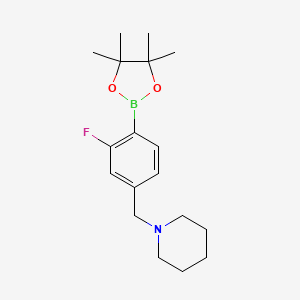
![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile](/img/structure/B2607163.png)
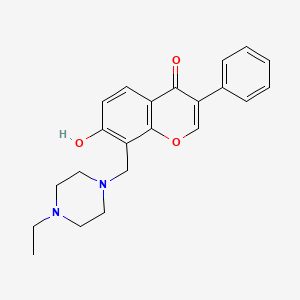
![2-amino-N-benzyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2607165.png)

![4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide](/img/structure/B2607167.png)

